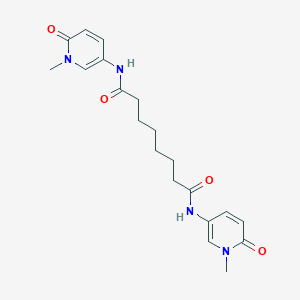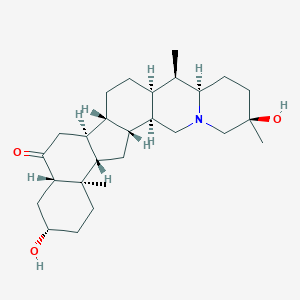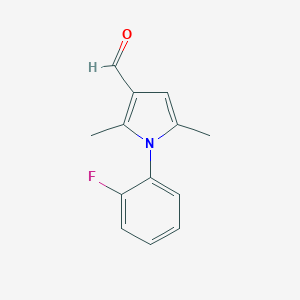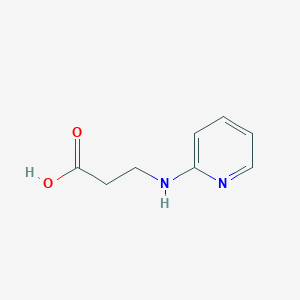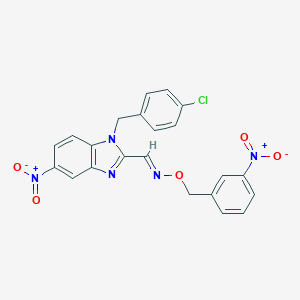
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime involves the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis, leading to the disruption of cell membrane integrity and eventual cell death. It also exhibits anti-inflammatory and immunomodulatory effects by inhibiting the production of pro-inflammatory cytokines and regulating the activity of immune cells.
Biochemical And Physiological Effects
Studies have shown that 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime exhibits minimal toxicity towards mammalian cells, making it a safe and effective candidate for further development. It has also been found to exhibit antioxidant activity and regulate lipid metabolism, indicating potential applications in the treatment of metabolic disorders.
Advantages And Limitations For Lab Experiments
The advantages of using 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime in lab experiments include its potent antimicrobial and anti-inflammatory activity, low toxicity towards mammalian cells, and ease of synthesis. However, its limitations include its limited solubility in aqueous solutions and the need for further studies to determine its pharmacokinetic and pharmacodynamic properties.
Future Directions
For the research and development of 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime include the optimization of its synthesis method, the determination of its pharmacokinetic and pharmacodynamic properties, and the development of novel formulations for its delivery. Additionally, further studies are needed to explore its potential applications in the treatment of metabolic disorders and autoimmune diseases.
In conclusion, 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime is a chemical compound with significant potential in various fields of scientific research. Its potent antimicrobial and anti-inflammatory activity, low toxicity towards mammalian cells, and ease of synthesis make it a promising candidate for further development. Further studies are needed to explore its full potential and determine its pharmacokinetic and pharmacodynamic properties.
Synthesis Methods
The synthesis of 1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime involves the reaction of 4-chlorobenzaldehyde, 5-nitro-1H-benzimidazole-2-carboxylic acid, and O-((3-nitrophenyl)methyl)hydroxylamine in the presence of a suitable catalyst. This method has been optimized to obtain a high yield of the desired compound.
Scientific Research Applications
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antibacterial and antifungal activity, making it a promising candidate for the development of new antimicrobial agents. Additionally, it has shown potential as a therapeutic agent for the treatment of cancer, inflammation, and autoimmune diseases.
properties
CAS RN |
150445-97-9 |
|---|---|
Product Name |
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime |
Molecular Formula |
C22H16ClN5O5 |
Molecular Weight |
465.8 g/mol |
IUPAC Name |
(E)-1-[1-[(4-chlorophenyl)methyl]-5-nitrobenzimidazol-2-yl]-N-[(3-nitrophenyl)methoxy]methanimine |
InChI |
InChI=1S/C22H16ClN5O5/c23-17-6-4-15(5-7-17)13-26-21-9-8-19(28(31)32)11-20(21)25-22(26)12-24-33-14-16-2-1-3-18(10-16)27(29)30/h1-12H,13-14H2/b24-12+ |
InChI Key |
BFBKOBZOHCVZBE-WYMPLXKRSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CO/N=C/C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CON=CC2=NC3=C(N2CC4=CC=C(C=C4)Cl)C=CC(=C3)[N+](=O)[O-] |
synonyms |
1-((4-Chlorophenyl)methyl)-5-nitro-1H-benzimidazole-2-carboxaldehyde, O-((3-nitrophenyl)methyl)oxime |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



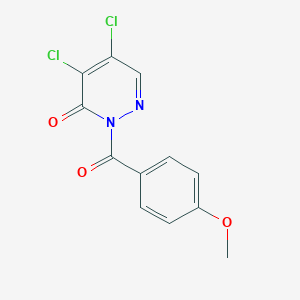
![Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125546.png)
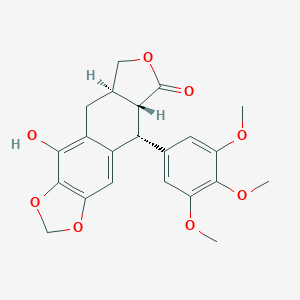
![(Acetylamino)[(3-methoxy-5-methyl-4-isoxazolyl)methyl]propanedioic Acid Diethyl Ester](/img/structure/B125548.png)
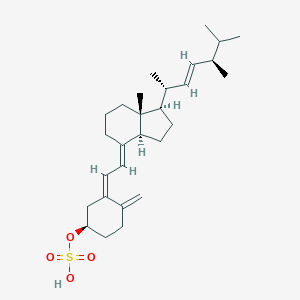
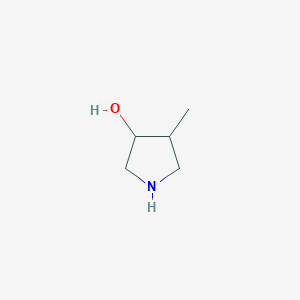
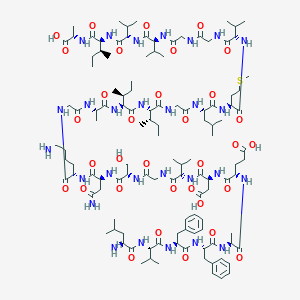
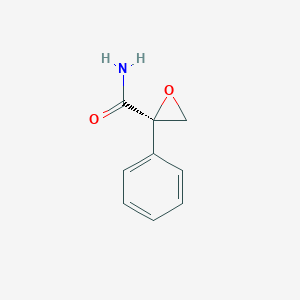
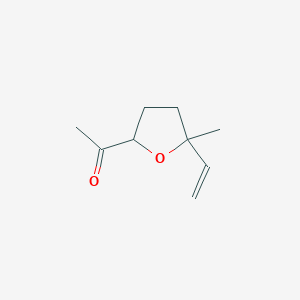
![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)
